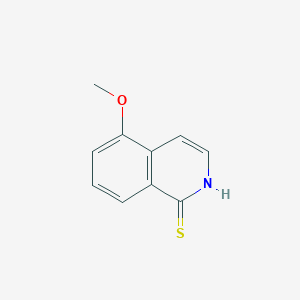

5-Methoxyisoquinoline-1-thiol

Description

Evolution of Isoquinoline (B145761) Chemistry in Medicinal and Synthetic Disciplines

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. wisdomlib.org Historically, isoquinoline chemistry evolved from the study of naturally occurring alkaloids, many of which possess potent biological activities, including papaverine, codeine, and morphine. researchoutreach.org The development of synthetic methodologies, such as the Bischler–Napieralski and Pictet–Spengler reactions, dating back to the late 19th and early 20th centuries, provided access to a wide array of isoquinoline derivatives. mdpi.com

In modern chemical research, isoquinolines are recognized as "privileged scaffolds" because their derivatives exhibit a vast spectrum of pharmacological properties. wisdomlib.orgrsc.org These properties include antitumor, antimicrobial, anti-inflammatory, and analgesic effects. wisdomlib.orgnih.gov The versatility of the isoquinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's biological and physical properties. rsc.org This has led to the development of drugs like the topical anesthetic quinisocaine and antihypertensive agents such as quinapril (B1585795) and debrisoquine. nih.gov Contemporary research focuses on creating novel isoquinoline derivatives through advanced synthetic strategies, including fragment-based drug discovery and multicomponent reactions, to address a range of diseases. researchoutreach.orgmdpi.com The ability to synthesize these compounds with high precision and enantioselectivity further enhances their value in developing new therapeutic agents. acs.org

Significance of the Thiol Moiety in Bioactive Molecules and Chemical Synthesis

The thiol group (–SH), also known as a mercapto group, is a sulfur-containing functional group analogous to the hydroxyl (–OH) group in alcohols. libretexts.org Its unique chemical properties make it a crucial component in many bioactive molecules and a versatile tool in chemical synthesis. drugdiscoverytoday.comresearchgate.net Thiols are found in essential biological molecules, such as the amino acid cysteine and the antioxidant glutathione, where they participate in critical redox reactions and disulfide bond formation, which is vital for protein structure and function. libretexts.orgnih.gov

In chemical synthesis, the thiol group's reactivity is widely exploited. researchgate.net It can act as a potent nucleophile, especially in its deprotonated thiolate form, and participate in various bond-forming reactions. thieme-connect.de The development of "click chemistry" has highlighted the utility of thiol-ene and thiol-yne reactions, which allow for the efficient and specific formation of carbon-sulfur bonds under mild conditions. thieme-connect.de These reactions are characterized by high yields, wide functional group tolerance, and simple purification, making them ideal for drug discovery, materials science, and bioconjugation. drugdiscoverytoday.comthieme-connect.de The introduction of a thiol group into a molecule can also serve as a handle for attachment to surfaces, such as gold nanoparticles, for applications in drug delivery and diagnostics. mdpi.com However, the synthesis of thiol-containing compounds can be challenging due to the group's sensitivity to oxidation, which can lead to the formation of disulfides. mdpi.com

Contextualizing 5-Methoxyisoquinoline-1-thiol within Established Isoquinoline Derivative Research

This compound is a specific derivative that combines the isoquinoline scaffold with a thiol group at position 1 and a methoxy (B1213986) group at position 5. While extensive research dedicated solely to this particular compound is not widely available in peer-reviewed literature, its chemical identity is established.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1204296-52-5 sigmaaldrich.com |

| Molecular Formula | C10H9NOS |

| Molecular Weight | 191.25 g/mol |

The potential significance of this compound can be inferred from the known activities of its constituent parts. The isoquinoline core is a well-established pharmacophore associated with a multitude of biological activities. wisdomlib.orgnih.gov The methoxy group (–OCH3), as seen in many bioactive isoquinolines, can influence the molecule's lipophilicity and its ability to interact with biological targets. mdpi.com The thiol group at the 1-position offers a reactive site for further chemical modification or for interaction with biological systems. nih.gov For instance, thiol-containing quinoline (B57606) and isoquinoline derivatives have been investigated for activities such as antituberculosis and antimicrobial effects. samipubco.comresearchgate.net

Given its structure, this compound serves as a valuable research compound and building block in medicinal chemistry. It can be used in the synthesis of more complex molecules through reactions targeting the thiol group, potentially leading to the discovery of new compounds with novel therapeutic properties. researchgate.netthieme-connect.de Its structure is related to other researched compounds like 4-methoxyquinoline-8-thiol, highlighting the interest in this class of substituted quinoline and isoquinoline thiols. chemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-isoquinoline-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8-7(9)5-6-11-10(8)13/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTNGSPQRHWOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxyisoquinoline 1 Thiol and Analogues

Classical and Modern Approaches to Isoquinoline (B145761) Thiol Synthesis

The introduction of a thiol group at the C1-position of the isoquinoline nucleus can be achieved through several synthetic strategies. These methods often involve the conversion of a suitable precursor, such as a halo-isoquinoline or a thiocyano-isoquinoline, into the desired thiol.

Hydrolysis of Thiocyano Intermediates to Thiol Functionalities

A classical approach to the synthesis of aromatic thiols involves the hydrolysis of a thiocyanate (B1210189) precursor. This method can be applied to the synthesis of isoquinoline-1-thiol (B1306609). The synthesis begins with the introduction of a thiocyano group at the 1-position of the isoquinoline ring, which can then be hydrolyzed under acidic or basic conditions to yield the corresponding thiol.

The thiocyanation of isoquinoline can be achieved through various methods, including electrophilic substitution reactions. Once the 1-thiocyanoisoquinoline intermediate is obtained, it can be subjected to hydrolysis. For instance, treatment with a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide, can cleave the C-SCN bond to form the thiol.

| Reaction Step | Reagents and Conditions | Product | Typical Yield (%) |

| Thiocyanation | Isoquinoline, Thiocyanating agent (e.g., KSCN/Br2) | 1-Thiocyanoisoquinoline | Variable |

| Hydrolysis | 1-Thiocyanoisoquinoline, Acid (e.g., HCl) or Base (e.g., NaOH) | Isoquinoline-1-thiol | Moderate to Good |

This table presents a generalized pathway for the synthesis of isoquinoline-1-thiol via a thiocyano intermediate. Yields can vary depending on the specific reaction conditions and substrates used.

Reactions of Alkyl Halides with Thiol Precursors

A versatile and widely used method for the formation of carbon-sulfur bonds is the reaction of an alkyl or aryl halide with a sulfur nucleophile. In the context of 5-methoxyisoquinoline-1-thiol synthesis, this would involve the reaction of 1-chloro-5-methoxyisoquinoline (B173414) with a suitable thiol precursor.

A common approach is the use of a protected thiol, such as a thiouronium salt, or a direct reaction with a hydrosulfide (B80085) salt like sodium hydrosulfide (NaSH). For example, 1-chloro-5-methoxyisoquinoline can be reacted with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to the thiol. Alternatively, direct nucleophilic substitution with NaSH can yield the desired product. A patent for a similar reaction describes the synthesis of 1-((4-fluorophenyl)thio)isoquinoline from 1-chloroisoquinoline (B32320) and 4-fluorobenzenethiol, demonstrating the feasibility of this approach.

| Reactants | Sulfur Source | Conditions | Product |

| 1-Chloro-5-methoxyisoquinoline | Sodium Hydrosulfide (NaSH) | Polar solvent (e.g., ethanol, DMF) | This compound |

| 1-Chloro-5-methoxyisoquinoline | Thiourea followed by hydrolysis | 1. Reaction with thiourea 2. Basic hydrolysis | This compound |

This interactive table illustrates common methods for the conversion of a 1-haloisoquinoline to the corresponding thiol.

Thiocarbamate Intermediates in Thiol Formation

An indirect but powerful method for the synthesis of thiols from hydroxyl-containing precursors involves the use of thiocarbamate intermediates, notably through the Newman-Kwart rearrangement. wikipedia.orgchem-station.comorganic-chemistry.orgjk-sci.com This strategy could be adapted for the synthesis of this compound starting from 5-methoxyisoquinolin-1-one.

The first step involves the conversion of the isoquinolinone to an O-isoquinolinyl thiocarbamate. This is typically achieved by reacting the isoquinolinone with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. The resulting O-aryl thiocarbamate is then heated to induce the Newman-Kwart rearrangement, an intramolecular migration of the aryl group from the oxygen to the sulfur atom, to form the S-isoquinolinyl thiocarbamate. Finally, hydrolysis of the S-thiocarbamate under acidic or basic conditions yields the target this compound.

| Step | Description | Intermediate/Product |

| 1. Thiocarbamoylation | Reaction of 5-methoxyisoquinolin-1-one with a thiocarbamoyl chloride. | O-(5-Methoxyisoquinolin-1-yl) thiocarbamate |

| 2. Newman-Kwart Rearrangement | Thermal rearrangement of the O-thiocarbamate. | S-(5-Methoxyisoquinolin-1-yl) thiocarbamate |

| 3. Hydrolysis | Cleavage of the thiocarbamate group. | This compound |

This table outlines the key stages of synthesizing this compound via a thiocarbamate intermediate.

Strategic Synthesis of the Methoxyisoquinoline Core

Regioselective Functionalization of Isoquinoline Scaffolds

Achieving regioselectivity in the functionalization of the isoquinoline ring is paramount. Various strategies have been developed to introduce substituents at specific positions. For the synthesis of a 5-substituted isoquinoline, the choice of the synthetic route is crucial. Directed ortho-metalation (DoM) can be a powerful tool, where a directing group on the isoquinoline ring guides lithiation to an adjacent position, which can then be quenched with an electrophile. However, for substitution at the 5-position, starting with an appropriately substituted benzene (B151609) derivative is often a more direct approach.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can also be employed to introduce functional groups at specific positions if a halo-isoquinoline is available as a starting material. For instance, a 5-bromoisoquinoline (B27571) could be coupled with a methoxide (B1231860) source in the presence of a suitable catalyst.

Introduction of the Methoxy (B1213986) Group at the 5-Position

The introduction of the methoxy group at the 5-position is typically achieved by starting with a precursor that already contains this functionality. Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, are well-suited for this purpose. nio.res.inthermofisher.commdpi.comorganicreactions.orgwikipedia.orgwikipedia.orgorganicreactions.orgcutm.ac.inwikipedia.orgpharmaguideline.com

In the Bischler-Napieralski reaction , a β-phenylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline. organicreactions.orgwikipedia.orgwikipedia.orgorganicreactions.orgcutm.ac.inwikipedia.orgpharmaguideline.com To obtain a 5-methoxyisoquinoline (B1338356), one would start with a β-(3-methoxyphenyl)ethylamine derivative. The cyclization of N-acyl-β-(3-methoxyphenyl)ethylamines generally proceeds to give the 7-methoxyisoquinoline (B1361142) as the major product. However, careful selection of the acyl group and reaction conditions can influence the regioselectivity, and in some cases, the 5-methoxy isomer can be obtained. For example, the cyclization of N-(2-(3-methoxyphenyl)ethyl)formamide is a known route to 5-methoxy-3,4-dihydroisoquinoline.

The Pomeranz-Fritsch reaction provides another route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. nio.res.inthermofisher.commdpi.com To synthesize 5-methoxyisoquinoline, one would start with 3-methoxybenzaldehyde. This aldehyde is first condensed with aminoacetaldehyde diethyl acetal (B89532) to form the corresponding Schiff base. Subsequent treatment with a strong acid, such as sulfuric acid, induces cyclization to afford 5-methoxyisoquinoline. The regioselectivity of this reaction is generally good, favoring the formation of the 5-substituted product from a meta-substituted benzaldehyde.

| Named Reaction | Starting Material | Key Intermediate | Product |

| Bischler-Napieralski | N-acyl-β-(3-methoxyphenyl)ethylamine | 3,4-Dihydroisoquinoline | 5-Methoxyisoquinoline |

| Pomeranz-Fritsch | 3-Methoxybenzaldehyde and aminoacetaldehyde diethyl acetal | Benzalaminoacetal | 5-Methoxyisoquinoline |

This table compares two classical named reactions for the synthesis of the 5-methoxyisoquinoline core.

Mechanistic Considerations for Directed Methoxyisoquinoline Annulation

The formation of the 5-methoxyisoquinoline core often involves annulation reactions where the methoxy group plays a crucial directing role. In palladium-catalyzed domino reactions for the synthesis of 4-substituted isoquinolines, the mechanism involves several key steps. Initially, a palladium catalyst facilitates a reductive cyclization. Under acidic conditions, this is followed by the cleavage of C–O and C–N bonds and subsequent aromatization to yield the isoquinoline derivative. rsc.orgnih.gov

Another mechanistic pathway involves the cyclometalation of N-methoxybenzamides. This process, followed by the nucleophilic ring-opening of an epoxide, generates a Pd-alkoxide intermediate. This intermediate then undergoes β-hydride elimination, reductive elimination of the catalyst, and dehydration to afford isoquinolone derivatives. nih.gov

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of this compound synthesis.

Catalytic Preparations, including Palladium-Catalyzed Methods

Palladium-catalyzed reactions are pivotal in the synthesis of isoquinoline derivatives. bohrium.com One notable method involves the cascade oxidative addition protocol for constructing isoquinolinone derivatives. nih.gov This one-pot synthesis utilizes the carbopalladation of allenamide to form an isoquinolinone intermediate, which is then followed by allylic alkylation. nih.gov Another efficient approach is the palladium-catalyzed reaction of N-propargyl oxazolidines, which proceeds via a sequential reductive cyclization, ring-opening, and aromatization cascade. nih.gov This method is particularly effective under microwave irradiation. nih.gov

Furthermore, palladium catalysts have been successfully employed in tandem reactions and aminocarbonylation of 1-iodoisoquinoline (B10073) to produce various isoquinoline derivatives. bohrium.commdpi.com A plausible mechanism for palladium-catalyzed C–H activation/annulation of N-methoxybenzamides involves the initial coordination of palladium(II) with the N-methoxybenzamide, followed by N-metalation and C–H activation to form a five-membered cyclopalladation intermediate. mdpi.com

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(PPh₃)₄, HCOONa | N-propargyl oxazolidines | 4-substituted isoquinolines | Microwave-assisted, efficient, oxidant-free. rsc.orgnih.gov |

| Palladium catalyst | Allenamide, Aldehyde | Isoquinolinones with quaternary carbon | One-pot, cascade oxidative addition. nih.gov |

| Bis(acetonitrile)dichloropalladium(II) | N-methoxybenzamide, 2,3-allenoic acid esters | 3,4-dihydroisoquinolin-1(2H)-ones | High regioselectivity. mdpi.com |

| Pd(OAc)₂/2 PPh₃ | 1-iodoisoquinoline, Amines, CO | Isoquinoline-1-carboxamides | Mild conditions, high chemoselectivity. mdpi.com |

Microwave-Assisted Synthesis of Thiol Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. rsc.orgfrontiersin.org This technology has been successfully applied to the synthesis of various isoquinoline derivatives. nih.gov For instance, a convenient microwave-assisted method has been developed for the synthesis of isoxazoline-functionalized isoquinolines via a radical cascade cyclization of vinyl isocyanides. rsc.orgrsc.org This method demonstrates a broad substrate scope and achieves good to excellent yields. rsc.orgrsc.org

Another example is the palladium-catalyzed synthesis of 4-substituted isoquinolines from N-propargyl oxazolidines, which is significantly enhanced by microwave irradiation. nih.govorganic-chemistry.org Furthermore, a one-pot microwave-assisted synthesis of alkane thiols from their corresponding halides using potassium thioacetate (B1230152) has been reported, showcasing a significant reduction in reaction time compared to conventional heating methods. amazonaws.com The synthesis of quinoline (B57606), isoquinoline, quinoxaline, and quinazoline (B50416) derivatives has also been efficiently achieved using microwave-assisted techniques. nih.govconsensus.app

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinoline derivatives to minimize environmental impact. nih.govunibo.it This includes the use of benign solvents, recyclable catalytic systems, atom-economical reactions, and energy-efficient processes. nih.govmdpi.com

Traditional methods for isoquinoline synthesis, such as the Bischler–Napieralski and Pictet–Spengler reactions, often rely on harsh conditions and toxic reagents, leading to poor atom economy and environmentally detrimental byproducts. rsc.orgnih.gov In contrast, modern green approaches focus on photocatalysis, microwave-assisted synthesis, metal-free and solvent-free methods, and the use of recyclable catalysts. nih.govresearchgate.net For example, a green and efficient method for synthesizing isoquinolines and isoquinolinones utilizes a recyclable homogeneous ruthenium catalyst in PEG-400 under microwave irradiation, avoiding the need for external oxidants. nih.gov The use of deep eutectic solvents (DESs) in radical-mediated hydrothiolation reactions represents another green methodology, allowing for complete recycling of the reaction medium. semanticscholar.org

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, operational simplicity, and the generation of molecular complexity from simple starting materials. beilstein-journals.orgnih.gov These strategies are well-suited for the synthesis of diverse isoquinoline frameworks.

A notable example is a three-component reaction for the synthesis of dispiro isoquinoline scaffolds. nih.gov Another approach involves a multicomponent cascade cyclization reaction to produce selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, an MCR, can be followed by N-acylation, intramolecular Diels-Alder (IMDA), and dehydrative re-aromatization to synthesize imidazopyridine-fused isoquinolinones. nih.gov Furthermore, a one-pot synthesis of 2-aminoquinoline-3-carboxamides has been developed using a copper(II) acetate (B1210297) catalyst. researchgate.net Chemoenzymatic one-pot processes have also been developed for the synthesis of tetrahydroisoquinolines, combining enzymatic oxidation with a Pictet-Spengler reaction. mdpi.com A multicomponent reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne has also been described for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

| Reaction Type | Key Reactants | Product Scaffold |

| Three-component reaction | Isatin, Tetrahydroisoquinoline, Dipolarophile | Dispiro isoquinoline nih.gov |

| Multicomponent cascade cyclization | Isoquinolin-1-amine, Acetophenone, 1,2-diphenyldiselane | Selenated imidazo[2,1-a]isoquinoline nih.gov |

| Groebke–Blackburn–Bienaymé (GBB) followed by further reactions | Aminopyridines, Isocyanides, Furfuraldehydes | Imidazopyridine-fused isoquinolinones nih.gov |

| Chemoenzymatic one-pot process | Benzylic alcohols, m-tyramine | 1,2,3,4-Tetrahydroisoquinolines mdpi.com |

| Three-component reaction | Isatin, Tetrahydroisoquinoline, Terminal alkyne | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides acs.org |

Derivatization Strategies Utilizing the Thiol Functionality

The thiol group of this compound is a versatile functional handle for a variety of derivatization reactions. Thiols primarily act as nucleophiles, reacting with a range of electrophiles. youtube.com They can be oxidized to form disulfides and sulfonic acids. youtube.com

A common derivatization strategy involves the reaction of the thiol group with maleimide (B117702) reagents, such as N-ethylmaleimide, to form a stable thioether bond. rsc.org This approach is useful for blocking the thiol group and enabling analysis by techniques like reversed-phase liquid chromatography. rsc.org Another strategy is the sulfa-Michael reaction, where the thiol adds to an α,β-unsaturated carbonyl compound. nih.gov This reaction can be catalyzed by bifunctional organocatalysts to achieve high enantioselectivity. nih.gov

Furthermore, derivatization reagents have been developed for the selective detection of free thiol groups in metabolites and proteins, which is crucial for studying redox signaling and metabolism. nih.govresearchgate.net These reagents can be used for in situ derivatization in tissue samples for analysis by techniques such as MALDI mass spectrometry imaging. nih.govresearchgate.net

Thiol-Ene "Click" Chemistry Applications for Isoquinoline Derivatives

Thiol-ene "click" chemistry is a powerful and efficient method for carbon-sulfur bond formation, proceeding via the radical-mediated addition of a thiol to an alkene. This reaction is characterized by its high yield, stereoselectivity, tolerance of various functional groups, and mild reaction conditions, often requiring only a radical initiator or UV light.

The general mechanism involves three key steps:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating the thiyl radical, which continues the chain reaction.

Termination: Two radicals combine to terminate the reaction.

Due to its robustness, the thiol-ene reaction is applicable to a wide array of substrates. For isoquinoline derivatives, this methodology allows for the covalent linkage of the this compound core to molecules containing a terminal alkene. This approach can be used to append polymers, biomolecules, or other functional moieties to the isoquinoline scaffold, creating complex architectures with tailored properties. While specific examples detailing the thiol-ene reaction with this compound are not prevalent in dedicated studies, the known reactivity of aromatic thiols makes it a highly viable and predictable strategy for its functionalization. rsc.org

Formation of Thioethers and Disulfides from this compound

The nucleophilicity of the thiol group in this compound allows for straightforward conversion into thioethers and disulfides, which are common and stable derivatives.

Thioether Formation:

The most common method for synthesizing thioethers from thiols is through nucleophilic substitution (SN2) reactions with alkyl halides. In this process, the thiol is typically deprotonated with a mild base to form the more nucleophilic thiolate anion, which then displaces a halide from an alkyl halide to form the C-S bond. acsgcipr.org

Reaction Scheme:

R-SH + Base → R-S⁻ + Base-H⁺

R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 5-methoxyisoquinolin-1-yl and R'-X is an alkyl halide)

Another effective method is the acid-catalyzed dehydrative coupling of thiols with alcohols. nih.gov This approach avoids the use of alkyl halides and generates water as the only byproduct, aligning with green chemistry principles. nih.gov Catalysts such as triflic acid can be employed to facilitate this transformation. nih.gov

| Reactant | Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Alkyl Halide (e.g., Benzyl Bromide) | Base (e.g., K₂CO₃, NaH) | DMF, Acetonitrile (B52724) | Room Temperature | rsc.org |

| Alcohol | Triflic Acid (HOTf) | Nitromethane | 80 °C | nih.gov |

| Alcohol | NAFION® Superacid Catalyst | Toluene | Reflux | nih.gov |

Disulfide Formation: Disulfides are readily prepared through the oxidative coupling of two thiol molecules. This transformation can be achieved using a wide variety of oxidizing agents under mild conditions. tandfonline.com The resulting disulfide bond can be stable or designed to be cleaved under specific reducing conditions, a feature often exploited in drug delivery and materials science. chemrxiv.org

Common methods for the oxidation of thiols to disulfides include:

Aerobic Oxidation: In the presence of a suitable catalyst, oxygen from the air can serve as the oxidant.

Chemical Oxidation: A diverse range of chemical oxidants can be used, offering control over reaction time and conditions. tandfonline.commobt3ath.comorganic-chemistry.org

| Oxidizing System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ascorbic Acid (catalytic) | Water | Room Temperature, 5-10 min | Green, rapid, simple work-up | mobt3ath.com |

| Trichloroisocyanuric Acid / Pyridine (B92270) | Acetonitrile / Methylene Chloride | 40 °C, 1 hour | Good to excellent yields for various thiols | tandfonline.com |

| Potassium tert-butoxide (tBuOK) | THF | Room Temperature, 2-4 hours | Metal-free, mild conditions | researchgate.net |

| Sulfuryl Fluoride (SO₂F₂) / Base | Various | Room Temperature | High chemoselectivity, quantitative yields | chemrxiv.org |

| Hydrogen Peroxide / Iodide ion | Methanol | Room Temperature | Uses inexpensive and common reagents | organic-chemistry.org |

Conjugation Reactions for Advanced Research Probes

The thiol group is an ideal anchor for conjugation chemistry due to its high nucleophilicity and relatively low abundance in many biological systems compared to amines or carboxyl groups. The reactions used to form thioethers are directly applicable to the synthesis of advanced research probes, where the 5-methoxyisoquinoline moiety can be attached to other functional molecules like fluorophores, biotin, or specific ligands.

Two primary strategies for thiol conjugation are:

Michael Addition: Thiols readily undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, most notably maleimides. This reaction is rapid, highly specific, and proceeds under physiological conditions, making it one of the most popular methods for bioconjugation. The reaction of this compound with a maleimide-functionalized molecule would result in a stable thioether linkage. rsc.org

Alkylation: Reaction with haloacetyl derivatives (e.g., iodoacetamides) is another robust method for forming stable thioether bonds. The thiol displaces the halide in an SN2 reaction, covalently linking the isoquinoline to the target molecule.

These conjugation strategies allow the unique properties of the 5-methoxyisoquinoline core to be imparted to larger, more complex systems. For instance, conjugating it to a fluorescent dye could create a probe for biological imaging, while attachment to a specific drug molecule could modify its pharmacological profile.

Reactivity and Reaction Mechanisms of 5 Methoxyisoquinoline 1 Thiol

Nucleophilic and Electrophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 5-Methoxyisoquinoline-1-thiol possesses lone pairs of electrons, rendering it nucleophilic. Its reactivity can be further enhanced by deprotonation to the more potent thiolate anion.

The thiol group is a reactive nucleophile that readily participates in reactions with electrophilic compounds such as alkylating and acylating agents. nih.gov In the presence of a base, the thiol proton is abstracted to form a thiolate anion, which is a significantly stronger nucleophile. This thiolate can then attack an electrophilic carbon center.

Alkylation: With alkylating agents, such as alkyl halides (e.g., methyl iodide), the thiolate of this compound undergoes an S-alkylation reaction to form the corresponding thioether. This is a classic nucleophilic substitution reaction. The cytotoxicity of some alkylating agents is attributed to their reactions with biological thiols, such as glutathione. nih.govoncohemakey.com

Acylation: With acylating agents, such as acyl chlorides or anhydrides, the thiol group can be acylated to form a thioester. This reaction also typically proceeds more efficiently via the thiolate intermediate.

Table 1: Representative Reactions of the Thiol Group

| Reaction Type | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Thioether |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Thioester |

The thiol-Michael addition, or thia-Michael reaction, is a conjugate addition of a thiol to an electron-deficient alkene, typically an α,β-unsaturated carbonyl compound. researchgate.netnih.gov This reaction is highly efficient and can be catalyzed by either a base or a nucleophile. researchgate.netrsc.org

The mechanism under base catalysis involves the deprotonation of the thiol to form a thiolate. researchgate.net This thiolate anion then acts as the Michael donor, attacking the β-carbon of the Michael acceptor (the α,β-unsaturated compound), leading to the formation of a new carbon-sulfur bond. researchgate.netnih.gov The reaction is valued for its mild conditions and high yields. researchgate.net The reversibility of the Michael addition can be influenced by the pH and the nature of the electron-withdrawing group on the acceptor. nih.gov

For this compound, this reaction provides a pathway to form a variety of adducts by reacting with compounds containing activated double bonds.

Table 2: Common Michael Acceptors for Thiol Addition

| Acceptor Class | Example Compound |

|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone |

| α,β-Unsaturated Esters | Ethyl acrylate |

| Maleimides | N-Ethylmaleimide |

| Acrylonitriles | Acrylonitrile |

The thiol group is susceptible to oxidation, and can form several different sulfur-containing functional groups depending on the oxidant and reaction conditions.

A common and mild oxidation pathway for thiols is the formation of a disulfide. youtube.com In this reaction, two molecules of the thiol are coupled through a sulfur-sulfur bond, with the formal loss of two protons and two electrons. This autoxidation can be catalyzed by trace metal ions like copper and iron. researchgate.net For this compound, this would result in the formation of bis(5-methoxyisoquinolin-1-yl) disulfide.

Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the thiol group. nih.gov The oxidation can proceed sequentially to form sulfenic acids (-SOH), sulfinic acids (-SO₂H), and finally sulfonic acids (-SO₃H). The oxidation of thiols by hydrogen peroxide is a key event in many biological signaling processes. nih.gov

Tautomerism of this compound and its Implications

An essential aspect of the chemistry of this compound is its existence as a mixture of tautomers. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond.

This compound exists in a dynamic equilibrium with its tautomeric form, 5-methoxyisoquinoline-1(2H)-thione. nih.gov This is a type of prototropic tautomerism where the proton can reside on either the sulfur atom (thiol form) or the nitrogen atom (thione form).

The position of this equilibrium is crucial as it dictates the molecule's reactivity. The equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. researchgate.net In many heterocyclic systems, the thione form is often the more stable and predominant tautomer in solution and in the solid state. ias.ac.inekb.eg

Reactivity of Thiol Form: The thiol tautomer behaves as a typical aromatic thiol, exhibiting the nucleophilic reactivity at the sulfur atom as described in section 3.1.

Reactivity of Thione Form: The thione tautomer possesses a C=S double bond and an N-H group. Its reactivity is different; for instance, alkylation could potentially occur at the sulfur atom (S-alkylation) or the nitrogen atom (N-alkylation), although S-alkylation is more common. The nucleophilicity of the sulfur atom in the thione form is generally considered to be lower than that of the thiolate anion derived from the thiol form.

This tautomerism means that reactions involving this compound may proceed through either tautomer, and the product distribution can depend on the reaction conditions that shift the equilibrium.

Spectroscopic methods are invaluable for studying tautomeric equilibria, as the different tautomers have distinct structural features that give rise to different spectral signals.

NMR Spectroscopy:

¹H NMR: The most direct evidence for the thiol-thione equilibrium in ¹H NMR spectroscopy would be the presence of signals for both the S-H proton (in the thiol form) and the N-H proton (in the thione form). The S-H proton signal is often broad and its chemical shift is highly variable, whereas the N-H proton signal of the thione form typically appears at a more downfield position. The relative integration of these two signals can provide a quantitative measure of the tautomer ratio in a given solvent. vscht.cz

¹³C NMR: The carbon spectra of the two tautomers would also differ significantly. The thione form would be characterized by a signal for the C=S carbon (thiocarbonyl), which typically appears at a very downfield chemical shift (often >180 ppm). In contrast, the thiol form would show a C-S carbon signal at a much more upfield position. organicchemistrydata.org

UV-Vis Spectroscopy: The thiol and thione tautomers possess different chromophoric systems and therefore exhibit distinct ultraviolet-visible absorption spectra. researchgate.net The thione form, with its conjugated C=S group, often absorbs at a longer wavelength (a bathochromic shift) compared to the thiol form. researchgate.net By observing the absorption spectrum in different solvents, one can infer the predominant tautomeric form. For example, a shift in the position of the maximum absorption wavelength (λₘₐₓ) with changing solvent polarity can indicate a shift in the tautomeric equilibrium. researchgate.netscielo.org.za

Table 3: Expected Spectroscopic Features of Tautomers

| Spectroscopic Method | Thiol Tautomer (Ar-SH) | Thione Tautomer (Ar-C=S) |

|---|---|---|

| ¹H NMR | Presence of a signal for the S-H proton. | Presence of a signal for the N-H proton. |

| ¹³C NMR | Signal for an aromatic C-S carbon. | Signal for a downfield C=S carbon. |

| UV-Vis | Absorption spectrum characteristic of a methoxy-substituted isoquinoline (B145761) ring with a thiol group. | Typically shows a bathochromic shift (longer λₘₐₓ) compared to the thiol form due to the C=S chromophore. |

Influence of the Methoxy (B1213986) Group on Isoquinoline Ring Reactivity

Electronic Effects of the Methoxy Substituent

The electronic effects of a methoxy group (-OCH₃) on an aromatic system are generally understood to be a combination of two opposing forces: the inductive effect and the resonance effect. stackexchange.com The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) which decreases the electron density of the ring through the sigma bond network. stackexchange.com

In the specific case of this compound, the methoxy group is positioned on the benzene (B151609) ring portion of the isoquinoline scaffold. It would be expected to increase the electron density of this ring, thereby influencing its reactivity towards electrophiles. However, without specific experimental or computational studies on this compound, the precise magnitude of these effects and their interplay with the electron-withdrawing nature of the isoquinoline's pyridine (B92270) ring remain speculative.

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents on the aromatic ring. Activating groups, such as the methoxy group, are typically ortho, para-directors because they stabilize the carbocation intermediate (the arenium ion) formed during the reaction more effectively when the electrophile attacks at these positions. libretexts.org

For this compound, the methoxy group at the C5 position would be expected to direct incoming electrophiles to the C6 and C8 positions (ortho and para to the methoxy group, respectively). However, the inherent reactivity of the isoquinoline nucleus itself complicates this prediction. Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs on the benzene ring, favoring the C5 and C8 positions. thieme-connect.de The presence of the methoxy group at C5 would strongly activate the ring towards substitution, likely directing the electrophile to the C6 and C8 positions. The thiol group at the C1 position, located on the pyridine-like ring, is not expected to directly influence the regioselectivity of EAS on the benzene ring.

Predictive models for the regioselectivity of EAS reactions on heteroaromatic systems exist, such as the RegioSQM method, which calculates the free energies of protonation to identify the most nucleophilic centers. rsc.orgchemrxiv.org Application of such computational tools to this compound would be necessary to provide a more definitive prediction of its regioselectivity in the absence of experimental data.

Reaction Kinetics and Mechanistic Pathways

Detailed information regarding the reaction kinetics and mechanistic pathways for reactions involving this compound is currently absent from the scientific literature. The following sections outline the types of studies that would be required to elucidate this information.

Investigation of Reaction Rates and Rate-Determining Steps

To understand the kinetics of any reaction involving this compound, experimental studies would need to be conducted. These studies would involve systematically varying the concentrations of reactants and catalysts while monitoring the reaction progress over time. The data collected would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant.

Computational Studies of Reaction Mechanisms

In the absence of experimental data, computational chemistry provides a powerful tool for predicting and understanding reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways of this compound with various reagents. nih.gov

Such studies would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the transition state structure for each elementary step in the proposed mechanism. The transition state represents the highest energy point along the reaction coordinate.

By comparing the activation energies of different possible pathways, computational studies can predict the most likely reaction mechanism and identify the rate-determining step. nih.gov These theoretical investigations could provide valuable insights into the reactivity of this compound and guide future experimental work. However, no such specific computational studies for this compound have been published to date.

Biological and Pharmacological Research Applications of 5 Methoxyisoquinoline 1 Thiol and Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 5-methoxyisoquinoline-1-thiol, SAR analyses focus on the distinct contributions of the methoxy (B1213986) group, the thiol group, and other structural modifications.

The thiol (-SH) or sulfhydryl group is a highly reactive nucleophile and plays a crucial role in numerous biochemical processes nih.govwsu.edu. Its ability to form covalent bonds, particularly disulfide bridges through oxidation, and to coordinate with metal ions makes it a key feature in ligand-target interactions nih.govresearchgate.net. Thiol groups can be converted into more nucleophilic thiolates, which can then participate in various reactions researchgate.net. In biological systems, the thiol group of cysteine residues is often involved in the catalytic activity of enzymes and in maintaining protein structure nih.gov. The reactivity of the thiol group can be exploited in drug design. For example, antioxidants containing thiol groups can directly interact with the α,β-unsaturated carbonyl moiety of curcuminoids, thereby modulating their stability and bioactivity mdpi.com. The presence of a thiol group on the isoquinoline (B145761) ring, as in this compound, introduces a potent reactive center that can engage in strong interactions with biological targets, potentially through covalent modification or coordination with metalloenzymes, leading to potent inhibition.

Modifying the core structure of isoquinoline derivatives is a common strategy to optimize their pharmacological properties. Studies on 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis revealed that modifications around this scaffold directly impacted their inhibitory activity researchgate.net. Similarly, research on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of mycobacterial ATP synthase showed that the nature and position of substituents were critical for potency researchgate.net. A broad trend indicated that improved potency correlated with higher lipophilicity, and the specific linkers and terminal aromatic rings were important for target binding researchgate.net. These studies underscore that even minor modifications to the isoquinoline skeleton or its substituents can lead to significant changes in bioactivity, providing a pathway for the rational design of more potent and selective agents.

**Table 1: SAR of Tetrahydroisoquinoline Analogues against M. tb*** *This table illustrates the impact of structural modifications on the Minimum Inhibitory Concentration (MIC).

| Compound | 5-Substituent | 7-Linker | Side Chain | MIC (μM) |

| 52 | H | -CONH- | 4-chlorophenyl | >100 |

| 53 | H | -CONH- | 4-(trifluoromethyl)phenyl | 25 |

| 54 | H | -CONH- | 4-(trifluoromethoxy)phenyl | 12.5 |

| 55 | H | -CONH- | 3,4-dichlorophenyl | 12.5 |

Exploration of Potential Pharmacological Activities

Derivatives of the isoquinoline scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The unique combination of the methoxy and thiol groups in this compound suggests potential for significant activity in these areas.

Quinoline (B57606) and isoquinoline derivatives have demonstrated significant potential as anticancer agents. For example, the 8-hydroxyquinoline derivative nitroxoline (NQ) was found to be a more potent cytotoxic agent against human cancer cell lines than the related compound clioquinol nih.gov. The anticancer activity of NQ was enhanced by the presence of copper and was associated with an increase in intracellular reactive oxygen species nih.gov. This suggests that the metal-binding and redox-modulating properties of such scaffolds are key to their cytotoxic effects. The thiol group in this compound derivatives can also contribute to anticancer activity, as many thiol-containing compounds are known to be activated within the glutathione-rich intracellular environment of tumors, leading to selective cytotoxicity nih.gov. The cytotoxic potential of these compounds has been evaluated against various cancer cell lines, as shown by their IC₅₀ values.

Table 2: Cytotoxicity of Nitroxoline (NQ) against Human Cancer Cell Lines This table shows the concentration of NQ required to inhibit the growth of various cancer cell lines by 50% (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ of NQ (μM) |

| HL60 | Leukemia | 2.8 |

| DHL-4 | Lymphoma | 4.8 |

| Panc-1 | Pancreatic Cancer | 4.9 |

| A2780 | Ovarian Cancer | 4.6 |

| Raji | Lymphoma | 3.2 |

Antimicrobial and Antifungal Investigations

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Isoquinoline derivatives have emerged as a promising class of compounds in this field. A novel class of alkynyl isoquinolines demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com. These compounds were able to reduce the MRSA load within macrophages, a key advantage over existing drugs like vancomycin mdpi.com. The mechanism of action appeared to involve the perturbation of cell wall and nucleic acid biosynthesis mdpi.com.

Furthermore, compounds containing thiol groups have also shown potent antimicrobial and antifungal properties. For example, 1,4-naphthoquinone sulfides exhibited significant activity against Staphylococcus aureus and the fungus Candida albicans nih.gov. The antifungal potential of heterocyclic compounds is also well-documented, with quinoxaline derivatives showing efficacy against various Candida species nih.gov. The combined presence of the isoquinoline core and a reactive thiol group in this compound derivatives makes them attractive candidates for further investigation as novel antimicrobial and antifungal agents.

Table 3: Antimicrobial Activity of 1,4-Naphthoquinone Sulfides This table displays the Minimum Inhibitory Concentration (MIC) of the compounds against selected microorganisms.

| Microorganism | Type | MIC (μg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | 7.8 |

| Escherichia coli | Gram-negative bacterium | 31.3 |

| Candida albicans | Fungus | 23.4 |

Antimalarial Activity Studies

The quinoline and isoquinoline core structures are central to the development of antimalarial agents. nih.gov Derivatives of isoquinoline have been investigated for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scienceopen.com Studies suggest that isoquinoline alkaloids can exhibit significant antimalarial effects. scienceopen.com The mechanism of action for some related compounds is thought to involve the trapping of thiol groups within the parasite, disrupting its antioxidant systems. mdpi.com While research specifically detailing the antimalarial activity of this compound is limited, the known antiplasmodial properties of the isoquinoline scaffold make it a compound of interest for further investigation. researchgate.net For instance, certain synthetic isoquinoline derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

| Compound Type | Target Organism | Reported Activity |

|---|---|---|

| Isoquinoline Alkaloids (e.g., 10-demethylxylopinine) | Plasmodium falciparum | Demonstrated antimalarial effects scienceopen.com |

| 6,7-dinitro-2- mdpi.comnih.govnuph.edu.uatriazole-4-yl-benzo[de]isoquinoline-1,3-dione | Plasmodium falciparum | Identified as having potential antimalarial activity through in silico studies scienceopen.com |

| 7-Benzylidenenaltrexone (BNTX) derivatives (Morphinan-based) | Plasmodium falciparum (K1 and FCR3 strains) | Activity correlated with thiol group-trapping ability mdpi.com |

Enzyme Inhibition Studies (e.g., MMPs, Tankyrases, AChE/BuChE)

The structural framework of isoquinoline derivatives makes them versatile candidates for enzyme inhibition. These compounds have been explored as inhibitors for a range of enzymes implicated in various diseases. For example, certain dihydroisoquinoline derivatives have been shown to inhibit microsomal leucine aminopeptidase (LAP), an enzyme whose overexpression is linked to cancer cell proliferation. nih.gov The inhibitory action was confirmed to be a key contributor to the antiproliferative activity of the tested compounds. nih.gov

While specific studies on the inhibition of Matrix Metalloproteinases (MMPs), Tankyrases, Acetylcholinesterase (AChE), or Butyrylcholinesterase (BuChE) by this compound are not extensively documented in the available literature, the general class of N-heterocyclic compounds is known to interact with various enzymatic targets. nih.gov The presence of the thiol group, in particular, suggests a potential for interaction with metalloenzymes or enzymes with key cysteine residues in their active sites. Further research is needed to explore the inhibitory profile of this compound against these and other clinically relevant enzymes.

Anti-inflammatory and Antioxidant Properties

Isoquinoline and its derivatives are recognized for possessing anti-inflammatory and antioxidant activities. nih.govnih.gov These properties are crucial for combating conditions associated with chronic inflammation and oxidative stress. Studies on related quinoline compounds have demonstrated their ability to reduce lipid peroxidation and exhibit antinociceptive and antiedematogenic effects in vivo. researchgate.net The antioxidant mechanism may involve the scavenging of free radicals and the modulation of inflammatory pathways. nih.govresearchgate.net

For instance, certain quinoline derivatives have been shown to diminish edema formation and decrease the activity of myeloperoxidase, an enzyme involved in inflammation. researchgate.net The anti-inflammatory effects of some indole-quinoline alkaloids have been linked to the reduction of nitric oxide generation and the inhibition of nuclear factor-kappa B (NF-ĸB) DNA binding. nih.gov The methoxy and thiol groups on the this compound ring could potentially enhance these properties by influencing the molecule's electron distribution and reactivity towards reactive oxygen species.

| Compound Class | Observed Effect | Potential Mechanism |

|---|---|---|

| Quinoline Derivatives | Reduced lipid peroxidation in vitro, antinociceptive and antiedematogenic activity in vivo researchgate.net | Free radical scavenging researchgate.net |

| Indolo[2,3-b]quinoline Alkaloids | Reduced nitric oxide generation and NF-ĸB DNA binding in vitro nih.gov | Inhibition of key inflammatory pathways nih.gov |

| General Isoquinolines | Broad antioxidant and anti-inflammatory activities nih.gov | Modulation of oxidative stress and inflammatory responses nih.gov |

Other Reported Biological Activities of Isoquinoline Thiols

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. mdpi.com Beyond the specific applications mentioned, compounds containing the isoquinoline nucleus have been reported to possess antitumor, antibacterial, antiviral, and neuroprotective properties. nih.govnuph.edu.ua The incorporation of a thiol group can further enhance biological activity or introduce novel therapeutic applications, for instance, by enabling conjugation to nanoparticles for improved drug delivery. nih.gov Tetrahydroisoquinoline (THIQ) derivatives, a related class of compounds, have shown a wide range of pharmacological effects, including antitubercular, anti-HIV, and anticonvulsant activities. nuph.edu.uaresearchgate.net This wide range of bioactivity underscores the therapeutic potential of the isoquinoline class and suggests that this compound could be a valuable subject for broader biological screening. mdpi.comnih.gov

Mechanistic Studies of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is critical for drug development. For this compound and its derivatives, mechanistic studies focus on identifying their molecular targets and characterizing the nature of their interactions.

Molecular Target Identification and Validation

Identifying the specific proteins or cellular pathways that a compound interacts with is a key step in elucidating its mechanism of action. Modern techniques such as chemical proteomics and network pharmacology are powerful tools for target identification. mdpi.com For example, a network pharmacology approach was used to identify 78 potential targets for 22-(4-Pyridinecarbonyl) Jorunnamycin A, a tetrahydroisoquinoline derivative, in non-small-cell lung cancer (NSCLC). mdpi.com Subsequent experimental validation confirmed that ERK1/2 and MEK1 were molecular targets of the compound, mediating its apoptosis-inducing effects. mdpi.com

These approaches can be applied to this compound to map its potential protein interactions within a complex cellular environment. By immobilizing the compound on a solid support (affinity chromatography) or using computational prediction tools, researchers can identify and subsequently validate the direct binding partners responsible for its observed pharmacological activities. mdpi.com

Binding Interactions and Affinity Determination (e.g., via Computational Docking)

Once a molecular target is identified, computational methods like molecular docking are frequently employed to predict and analyze the binding interactions between the ligand (the compound) and the protein. nih.gov These in silico studies provide valuable insights into the binding mode, affinity, and the specific amino acid residues involved in the interaction.

For various quinoline and isoquinoline derivatives, molecular docking has been successfully used to explain their biological activity. For instance, docking studies of dihydroisoquinoline derivatives into the active site of leucine aminopeptidase revealed that the inhibitor could form hydrogen bonds with key residues (like Gly362) and coordinate with the zinc ion essential for catalytic activity. nih.gov Similarly, docking simulations for novel quinoline derivatives identified potential hydrophobic and hydrogen bond interactions with the active site of HIV reverse transcriptase. nih.gov These computational models help in understanding the structure-activity relationships and guide the design of more potent and selective derivatives. nih.govmdpi.com

| Compound Class | Protein Target | Key Predicted Interactions | Docking Score Example |

|---|---|---|---|

| Dihydroisoquinoline derivatives | Leucine aminopeptidase (LAP) | Hydrogen bonds with Gly362, coordination of zinc ions nih.gov | Not specified |

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | Hydrophobic interactions with TRP229, hydrogen bonds with LYS 101 nih.gov | -10.67 (for compound 4) nih.gov |

| Tetrazolo[1,5-c]quinazoline derivatives | Tubulin | Hydrogen bonding with ASN101 or LYS254, pi-alkyl, and amide-pi stacked interactions mdpi.com | Not specified |

Cellular Uptake and Distribution Mechanisms (e.g., Thiol-Mediated Uptake)

The entry of therapeutic agents into cells is a critical determinant of their efficacy. For derivatives of this compound, the presence of the thiol (-SH) group is pivotal for facilitating cellular entry through a process known as thiol-mediated uptake (TMU). chemistryviews.org This mechanism relies on the dynamic covalent exchange between the thiol group on the molecule and thiol or disulfide groups present on the surface of cells. chemistryviews.orgchemrxiv.org

Thiol-mediated uptake involves the initial interaction of the compound with exofacial thiols on the cell membrane. chemrxiv.org This can lead to the formation of a temporary disulfide bond, tethering the molecule to the cell surface. chemistryviews.org Following this attachment, the compound can be internalized through various pathways, including endocytosis or direct translocation across the plasma membrane. chemrxiv.org The process is often inhibitable by thiol-reactive agents, which serves as evidence for its occurrence. nih.gov

Several cell surface proteins are implicated as potential partners in TMU, including:

Protein Disulfide Isomerase (PDI): This enzyme, present on the cell surface, can regulate thiol-disulfide exchange and is a key factor in the uptake of some thiol-reactive molecules. nih.gov Inhibition of PDI has been shown to decrease the cellular uptake of molecules that rely on this pathway. nih.gov

Transferrin Receptor (TFR): As a highly abundant transmembrane protein, the transferrin receptor is a known target for thiol-mediated uptake. nih.govresearchgate.net

Other Surface Proteins: Other potential protein targets for interaction include the epidermal growth factor receptor (EGFR) and various ion channels that possess reactive cysteine residues on their extracellular domains. researchgate.net

The efficiency of TMU can be influenced by the reactivity and accessibility of the thiol group on the this compound derivative. The cellular environment and the specific cell type, with its unique surface protein profile, also play crucial roles in the extent of uptake.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological potential of this compound derivatives is assessed through a cascade of in vitro and in vivo evaluations. These studies are essential to determine the biological activity, potency, and potential therapeutic utility of new chemical entities.

In Vitro Evaluation: Initial screening is typically performed using cell-based and biochemical assays. For isoquinoline derivatives, these often include:

Cytotoxicity Assays: The effect of the compounds on cell viability is tested against various cell lines, including cancer and normal cells, to determine potency and selectivity. The 50% cytotoxic concentration (CC50) is a key parameter derived from these experiments. nih.gov

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor, its activity is measured against the purified target enzyme to determine parameters like the half-maximal inhibitory concentration (IC50).

Receptor Binding Assays: For compounds targeting specific cellular receptors (e.g., serotonin or dopamine receptors), binding affinity is quantified to understand the compound-receptor interaction. nih.govnih.gov

Antimicrobial Assays: The minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined to evaluate potential as an antimicrobial agent. mdpi.com

| Assay Type | Cell Line / Target | Result (IC50 / MIC in µM) |

|---|---|---|

| Cytotoxicity | MCF-7 (Breast Cancer) | 15.2 |

| Cytotoxicity | A549 (Lung Cancer) | 28.5 |

| Enzyme Inhibition | Target Kinase A | 5.8 |

| Antimicrobial | S. aureus | 32.0 |

| Receptor Binding | 5-HT1A | 0.120 |

In Vivo Evaluation: Compounds that show promising in vitro activity are advanced to in vivo studies using animal models (e.g., mice, rats) to assess their efficacy and pharmacokinetic profiles. nih.govnih.gov These studies can evaluate the compound's ability to inhibit tumor growth in cancer models, its effects on the central nervous system, or its capacity to clear infections. nih.govfrontiersin.org

Computational and Cheminformatics Approaches in Drug Discovery

Computational methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. The this compound scaffold is well-suited for various in silico techniques.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. jbcpm.com For a derivative of this compound, docking studies can elucidate its binding mode within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net This information is crucial for understanding the structural basis of its activity and for guiding the design of more potent analogs. mdpi.com

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and be used to calculate binding free energies, offering a more accurate prediction of binding affinity. dovepress.commdpi.com

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | -8.2 | Tyr23, Phe88, Asn102 |

| Derivative A (with -Cl) | -9.1 | Tyr23, Phe88, Leu105 |

| Derivative B (with -NH2) | -8.5 | Asn102, Asp103, Ser120 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. japsonline.com For a set of this compound derivatives, a QSAR model can be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and relating them to their measured pharmacological activity (e.g., IC50 values). nih.gov

These models are valuable for:

Predicting the activity of newly designed, unsynthesized compounds.

Identifying the key molecular features that govern biological activity.

Guiding the optimization of lead compounds to enhance potency and selectivity.

The descriptors used in QSAR can be derived from the 2D structure or calculated from 3D conformations, often using quantum chemical methods like DFT. nih.govnih.gov

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov The this compound structure can be used as a starting point in several ways:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, docking can be used to screen thousands or millions of compounds from a database to see which ones fit well into the binding site. researchgate.net

Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the this compound scaffold itself can be used as a query to search for other molecules in a database that have a similar shape or similar chemical features (pharmacophores). nih.gov

This approach allows for the rapid and cost-effective identification of novel hit compounds with diverse chemical structures, which can then be synthesized and tested experimentally. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature. researchgate.net

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Predicting the most stable 3D arrangement of atoms. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, electronic transitions, and the molecule's ability to donate or accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions in a protein binding site.

Reactivity Descriptors: DFT can be used to calculate global reactivity parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which quantify the molecule's reactivity. nih.gov These parameters are also valuable as descriptors in QSAR modeling.

| Property | Calculated Value (Illustrative) |

|---|---|

| EHOMO | -6.25 eV |

| ELUMO | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Dipole Moment | 2.5 Debye |

| Chemical Hardness (η) | 2.18 eV |

Analytical and Spectroscopic Characterization Techniques for 5 Methoxyisoquinoline 1 Thiol

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 5-Methoxyisoquinoline-1-thiol. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-8.5 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically around δ 3.8-4.0 ppm. The thiol proton (-SH) is often a broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| Methoxy Protons (-OCH₃) | ¹H NMR | ~3.9 | Sharp singlet, integrating to 3 protons. |

| Thiol Proton (-SH) | ¹H NMR | Variable (broad) | Signal disappears upon D₂O exchange. |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Includes carbons of both rings of the isoquinoline core. |

| C-1 (Thiol-bearing) | ¹³C NMR | >160 | Expected to be significantly downfield due to bonding with S and N. |

| Methoxy Carbon (-OCH₃) | ¹³C NMR | ~56 | Characteristic shift for a methoxy group attached to an aromatic ring. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

MS and HRMS: For this compound (C₁₀H₉NOS), the molecular ion peak [M]⁺ would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov The fragmentation pattern would likely involve the loss of the thiol group (-SH), the methoxy group (-OCH₃), or cleavage of the isoquinoline ring system, providing further structural confirmation. nist.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) could be used if the compound is sufficiently volatile and thermally stable. This technique separates the compound from any impurities before it enters the mass spectrometer, providing both retention time data and a mass spectrum for identification. charite.de

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Measurement | Expected Value | Significance |

| MS | Molecular Ion Peak [M]⁺ | m/z ≈ 191.04 | Confirms the molecular weight. |

| HRMS | Exact Mass | C₁₀H₉NOS | Confirms the elemental formula. |

| MS/MS | Key Fragments | [M-SH]⁺, [M-OCH₃]⁺ | Provides structural information based on fragmentation patterns. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2600-2550 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretches from the methoxy group would be just below 3000 cm⁻¹. vscht.cz The C=N and C=C stretching vibrations of the isoquinoline ring system would produce a series of bands in the 1600-1450 cm⁻¹ region. mdpi.com The C-O stretching of the aryl-alkyl ether (the methoxy group) would likely be observed as a strong band around 1250 cm⁻¹. vscht.cz

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Methoxy) |

| 2600 - 2550 | S-H Stretch | Thiol |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl-Alkyl Ether |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. It is particularly useful for compounds containing conjugated π-electron systems.

The isoquinoline ring system is an aromatic chromophore that absorbs strongly in the UV region. The spectrum of isoquinoline itself shows absorption maxima (λmax) around 217 nm, 266 nm, and 317 nm. thieme-connect.de The presence of substituents like the methoxy and thiol groups would be expected to cause a bathochromic (red) shift in these absorption bands due to their electron-donating effects, which extend the conjugation. The specific λmax values would be sensitive to the solvent used. researchgate.net

Table 4: Predicted UV-Visible Absorption Maxima for this compound

| Predicted λmax (nm) | Electronic Transition | Structural Feature |

| ~220 - 240 | π → π | High-energy transition of the aromatic system. |

| ~270 - 290 | π → π | Benzene-like transitions of the isoquinoline core. |

| >320 | π → π* / n → π* | Lower-energy transition, shifted by substituents. |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture for analysis and purification. For a compound like this compound, a reversed-phase HPLC method would be highly effective.

In a typical setup, a C18 stationary phase column would be used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~270 nm or ~320 nm). The retention time would be a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification. mdpi.com

Gas Chromatography (GC)

No specific Gas Chromatography (GC) methods or analytical data for this compound were found in the search results. While GC is a common technique for the analysis of volatile and semi-volatile compounds, including some sulfur-containing and heterocyclic molecules, no studies detailing its application to this specific compound could be retrieved.

Thin-Layer Chromatography (TLC)

Information regarding the Thin-Layer Chromatography (TLC) analysis of this compound is not available in the provided search results. Although TLC is a widely used technique for the separation and identification of isoquinoline derivatives, specific details such as the stationary phase, mobile phase composition, or visualization methods for this compound have not been documented in the available literature.

Crystallographic Studies

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates from X-ray crystallography studies of this compound, were found. This indicates that the solid-state structure of this compound has likely not been determined or published in the sources accessed.

Future Directions and Emerging Research Avenues for 5 Methoxyisoquinoline 1 Thiol

Development of Novel Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives is continually evolving, with a growing emphasis on sustainability, efficiency, and stereoselectivity. rsc.orgnih.gov Future research on 5-Methoxyisoquinoline-1-thiol will likely focus on developing advanced synthetic methods that are not only high-yielding but also environmentally conscious and amenable to producing complex, chirally pure molecules.

Sustainable and Environmentally Benign Synthesis

Conventional methods for synthesizing isoquinolines often involve harsh reaction conditions, toxic reagents, and significant waste generation. rsc.org The principles of green chemistry are increasingly being integrated into synthetic design to mitigate these environmental concerns. rsc.orgresearchgate.net Future synthetic strategies for this compound and its derivatives are expected to prioritize the use of benign solvents, recyclable catalysts, and atom-economical reactions. rsc.org

Recent innovations in the green synthesis of isoquinoline frameworks that could be adapted for this compound include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. rsc.org

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields in aqueous media, reducing the need for volatile organic solvents. rsc.org

Photocatalytic methods: Visible-light photocatalysis offers a mild and environmentally friendly approach to constructing isoquinoline cores under metal-free conditions. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Isoquinolines

| Feature | Conventional Synthesis | Green Synthesis |

| Catalysts | Often rely on transition-metal catalysts | Emphasizes recyclable catalysts, biocatalysts |

| Solvents | Typically uses toxic, volatile organic solvents | Prioritizes benign solvents like water or ionic liquids |

| Energy | Often requires high temperatures and long reaction times | Utilizes energy-efficient methods like microwave or ultrasound |

| Byproducts | Can generate significant hazardous waste | Aims for high atom economy and minimal waste |

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in organic synthesis, offering advantages in terms of safety, scalability, and process control. nih.govmtak.huuc.pt The application of flow chemistry to the synthesis of heterocyclic compounds, including isoquinolines, is a rapidly growing area of research. researchgate.net Future work on this compound could benefit from the development of continuous-flow processes.

Key advantages of flow chemistry for the synthesis of this compound could include:

Enhanced safety: Handling of potentially hazardous reagents and intermediates is safer in a closed-loop flow system. mtak.hu

Improved efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity. uc.pt

Scalability: Scaling up production is more straightforward in a continuous-flow setup compared to batch processes. mdpi.com